molecular formula C15H10FNO4S B12519962 8-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid

8-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid

Cat. No.: B12519962
M. Wt: 319.3 g/mol
InChI Key: DXNPVWPABYPDGY-UHFFFAOYSA-N
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Description

8-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the benzothiazepine core through cyclization reactions, followed by the introduction of the fluorine and methyl groups via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms or removing oxygen atoms.

    Substitution: The fluorine and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

8-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure allows it to interact with biological molecules, making it a valuable tool for studying biochemical pathways and developing new drugs.

    Medicine: The compound’s potential therapeutic properties are being explored for treating various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of advanced materials and chemical processes, contributing to innovations in fields such as electronics and nanotechnology.

Mechanism of Action

The mechanism of action of 8-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s fluorine and methyl groups play a crucial role in its binding affinity and specificity, influencing its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 8-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid
  • Flumazenil

Uniqueness

Compared to similar compounds, 8-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid stands out due to its unique benzothiazepine core and the presence of both fluorine and methyl groups

Properties

Molecular Formula

C15H10FNO4S

Molecular Weight

319.3 g/mol

IUPAC Name

8-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid

InChI

InChI=1S/C15H10FNO4S/c1-17-11-6-8(15(19)20)2-4-13(11)22(21)12-5-3-9(16)7-10(12)14(17)18/h2-7H,1H3,(H,19,20)

InChI Key

DXNPVWPABYPDGY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)O)S(=O)C3=C(C1=O)C=C(C=C3)F

Origin of Product

United States

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